molecular formula C17H15N5O2 B116385 5-Oxozaleplon CAS No. 159225-99-7

5-Oxozaleplon

Cat. No.: B116385
CAS No.: 159225-99-7
M. Wt: 321.33 g/mol
InChI Key: JWVZREIWNLDSMI-UHFFFAOYSA-N
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Description

5-Oxozaleplon is a metabolite of the sedative and hypnotic drug zaleplon, which is used primarily for the short-term treatment of insomnia. Zaleplon belongs to the pyrazolopyrimidine class and is known for its rapid onset and short duration of action. This compound is formed through the metabolism of zaleplon by aldehyde oxidase and is considered an inactive metabolite .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxozaleplon involves the oxidation of zaleplon. Zaleplon is primarily metabolized by aldehyde oxidase to form this compound. The reaction conditions typically involve the presence of aldehyde oxidase enzyme under physiological conditions .

Industrial Production Methods

Industrial production of this compound is not commonly practiced as it is primarily a metabolite of zaleplon. the synthesis of zaleplon itself involves several steps, including the formation of the pyrazolopyrimidine core and subsequent functionalization to introduce the cyano and acetamide groups .

Chemical Reactions Analysis

Types of Reactions

5-Oxozaleplon undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Oxozaleplon has several scientific research applications, including:

Mechanism of Action

5-Oxozaleplon itself is considered an inactive metabolite and does not exert significant pharmacological effects. The parent compound, zaleplon, exerts its effects by interacting with the gamma-aminobutyric acid (GABA) receptor complex. Zaleplon selectively binds to the omega-1 receptor located on the alpha subunit of the GABA-A receptor complex, enhancing the inhibitory effects of GABA and promoting sedation and hypnosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique in that it is an inactive metabolite of zaleplon, primarily formed through the action of aldehyde oxidase. Its formation and presence in the body provide insights into the metabolic pathways and pharmacokinetics of zaleplon .

Biological Activity

5-Oxozaleplon, a metabolite of the sedative zaleplon, has garnered interest due to its pharmacological properties and its role in the metabolism of zaleplon. This article delves into the biological activity of this compound, including its metabolic pathways, effects on sleep, and potential clinical implications.

Metabolism of Zaleplon to this compound

Zaleplon is primarily metabolized in the liver through two main pathways: oxidation by aldehyde oxidase and cytochrome P450 enzymes. The predominant metabolic route involves aldehyde oxidase, which converts zaleplon into this compound. Studies have shown that this conversion exhibits significant inter-individual variability due to differences in aldehyde oxidase activity among individuals and between sexes. For instance, male mice demonstrated higher metabolic activity compared to females, with variations observed across different mouse strains as well .

Effects on Sleep

Research indicates that this compound retains some pharmacological properties similar to those of zaleplon. Clinical evaluations have demonstrated that zaleplon effectively reduces sleep latency and increases total sleep time. In a study involving elderly patients, zaleplon was found to significantly decrease the time taken to fall asleep and increase overall sleep duration without affecting sleep architecture negatively . The effects of this compound on sleep are inferred from these studies, suggesting it may contribute similarly to improving sleep quality.

Case Studies

  • Insomnia Treatment : A clinical trial involving 549 elderly outpatients showed that both zaleplon and zolpidem significantly reduced sleep latency compared to placebo. Zaleplon was particularly effective at doses of 5 mg and 10 mg, leading to a reduction in sleep onset time by approximately 15-20 minutes .
  • Adverse Effects : Case studies also highlight potential adverse effects associated with zaleplon use, including instances of overdose leading to visual hallucinations and sedation . These findings underscore the importance of monitoring patients for adverse reactions, particularly in vulnerable populations.

Interactions with Other Medications

The formation of this compound can be inhibited by certain medications such as raloxifene, which significantly decreases its plasma levels when co-administered with zaleplon. This interaction emphasizes the need for careful consideration when prescribing zaleplon alongside other drugs that inhibit aldehyde oxidase activity .

Summary of Biological Activity

The biological activity of this compound can be summarized as follows:

Activity Description
Metabolism Primarily formed from zaleplon via aldehyde oxidase; exhibits inter-individual variability.
Sleep Effects Reduces sleep latency; increases total sleep time; potential similar effects as zaleplon.
Adverse Effects Can include sedation and visual disturbances; overdose cases reported.
Drug Interactions Inhibited by medications like raloxifene; requires caution in clinical settings.

Properties

IUPAC Name

N-[3-(3-cyano-5-oxo-4H-pyrazolo[1,5-a]pyrimidin-7-yl)phenyl]-N-ethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N5O2/c1-3-21(11(2)23)14-6-4-5-12(7-14)15-8-16(24)20-17-13(9-18)10-19-22(15)17/h4-8,10H,3H2,1-2H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUFPEMFJYAYYDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=CC(=C1)C2=CC(=O)NC3=C(C=NN23)C#N)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

159225-99-7
Record name 5-Oxozaleplon
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0159225997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-OXOZALEPLON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16K33Y6D3H
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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